Tetrabutylammonium hydrogen sulphite
Overview
Description
Tetrabutylammonium hydrogen sulphite is a quaternary ammonium compound with the chemical formula (C₄H₉)₄NHSO₃. It is a stable, hygroscopic, white solid with a melting point of 169-171°C . This compound is widely used in various fields of chemistry as a phase-transfer catalyst and ion-pairing reagent .
Preparation Methods
Tetrabutylammonium hydrogen sulphite can be synthesized through several methods. One common method involves treating tetrabutylammonium azide with potassium hydrogen sulphate and 10% aqueous sulfuric acid in an aqueous medium . Another method involves treating tetrabutylammonium thiocyanate with relatively concentrated sulfuric acid (70%) at 75°C . These methods provide efficient routes to obtain the compound in high purity.
Chemical Reactions Analysis
Tetrabutylammonium hydrogen sulphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It serves as a catalyst in the oxidation of alcohols, the N-alkylation reactions of benzanilides, and the cyclization of beta-amino acids to beta-lactams . It also participates in the conversion of nitriles to amides and the dehydrohalogenation of aryl 2-haloethyl ethers to give vinyl ethers . Common reagents used in these reactions include sulfuric acid, potassium hydrogen sulphate, and various organic solvents.
Scientific Research Applications
Tetrabutylammonium hydrogen sulphite has numerous applications in scientific research. It is used as an efficient catalyst in organic synthesis, particularly in the oxidation of alcohols and the N-alkylation of benzanilides . In the field of electrochemistry, it serves as an electrolyte additive in lead-acid batteries, improving the electrochemical behavior and increasing the hydrogen and oxygen overpotentials . Additionally, it is employed as an ion-pairing reagent in high-performance liquid chromatography (HPLC) for the separation and quantification of various compounds .
Mechanism of Action
The mechanism of action of tetrabutylammonium hydrogen sulphite involves its role as a phase-transfer catalyst and ion-pairing reagent. As a phase-transfer catalyst, it facilitates the transfer of reactants between different phases, enhancing the reaction rate and yield . In electrochemical applications, it increases the hydrogen and oxygen overpotentials, thereby improving the efficiency and stability of the electrochemical system . The molecular targets and pathways involved in these processes include the interaction with hydrogen bonds and the stabilization of reaction intermediates.
Comparison with Similar Compounds
Tetrabutylammonium hydrogen sulphite can be compared with other quaternary ammonium compounds such as tetrabutylammonium hydrogen sulfate, tetrabutylammonium bisulfate, and tetrabutylammonium phosphate monobasic . These compounds share similar properties and applications, but this compound is unique in its specific use as a phase-transfer catalyst and ion-pairing reagent in HPLC . Its stability and efficiency in various chemical reactions make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
hydrogen sulfite;tetrabutylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H2O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-4(2)3/h5-16H2,1-4H3;(H2,1,2,3)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUPXQGCEBDURP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236601 | |
Record name | Tetrabutylammonium hydrogen sulphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87742-13-0 | |
Record name | 1-Butanaminium, N,N,N-tributyl-, sulfite (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87742-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylammonium hydrogen sulphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087742130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabutylammonium hydrogen sulphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium hydrogen sulphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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